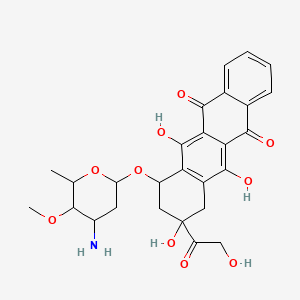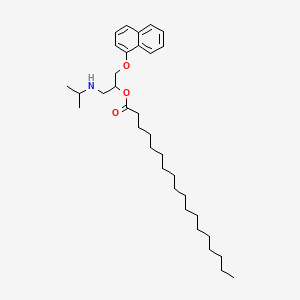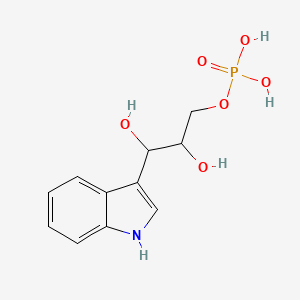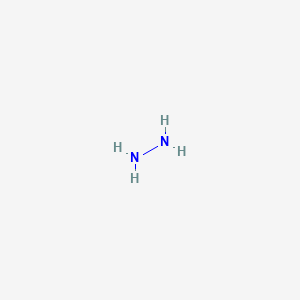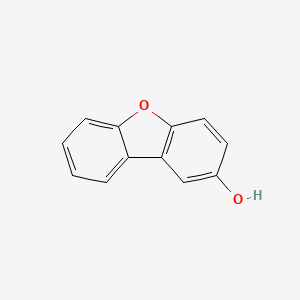
10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one
Descripción general
Descripción
XE991 is a member of anthracenes.
Aplicaciones Científicas De Investigación
Electronic Properties and OLED Applications
10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one derivatives have been investigated for their potential in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs). For instance, various derivatives have been synthesized to optimize electron injection/transporting properties, showing promising applications in blue fluorescent OLEDs with superior performance compared to conventional materials (Wang et al., 2016).
Fluorescent Sensors
These compounds also find applications as fluorescent sensors. For example, derivatives of 10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one have been developed for the selective detection of explosives like 2,4,6-trinitrophenol in water, demonstrating high sensitivity and recyclability (Chakraborty & Mandal, 2018). Similarly, research shows that divinylanthracene derivatives containing pyridine are responsive to stimuli like piezochromism and protonation, suggesting potential applications in sensing, detection, and display devices (Dong et al., 2013).
Surface-Enhanced Raman Scattering Studies
Studies have also explored the electron donor–acceptor properties of such compounds using Surface-Enhanced Raman Scattering (SERS) spectroscopy. This research provides insights into the electron donor–acceptor properties and charge transfer excited states, relevant to the development of molecular electronics and sensing technologies (Soto et al., 2019).
Biomedical Applications
In biomedical research, derivatives of 10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one have been employed as fluorescent pH sensors and biological probes. These compounds exhibit aggregation-induced emission characteristics, suitable for pH and biomacromolecule sensing (Lu et al., 2010).
Materials Science and Polymer Development
These compounds have been incorporated into the development of poly(ether amide)s, resulting in materials with excellent thermal stability, solubility, and optical transparence. This suggests their utility in creating advanced polymeric materials with specific desirable properties (Zhou et al., 2020).
Propiedades
Nombre del producto |
10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one |
|---|---|
Fórmula molecular |
C26H20N2O |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
Clave InChI |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
Pictogramas |
Irritant |
Sinónimos |
10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


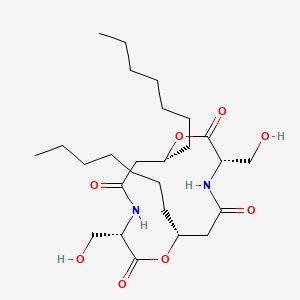
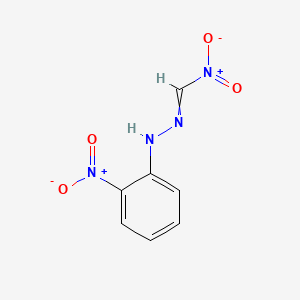
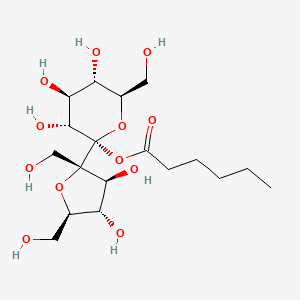
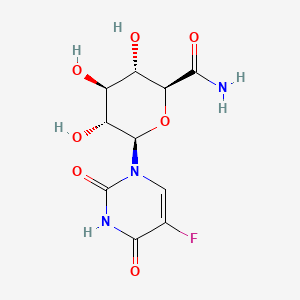
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
